

Fisogatinib: A Deep Dive into its Pharmacokinetics and Pharmacodynamics

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Compound of Interest

Compound Name: *Fisogatinib*

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Introduction

Fisogatinib (formerly BLU-554) is an orally bioavailable, potent, and highly selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).[1] It is under investigation for the treatment of advanced hepatocellular carcinoma (HCC) in patients with aberrant FGF19-FGFR4 signaling.[1][2] This technical guide provides an in-depth overview of the pharmacokinetics and pharmacodynamics of **Fisogatinib**, summarizing key preclinical and clinical findings.

Mechanism of Action

Fisogatinib selectively and irreversibly binds to a unique cysteine residue (Cys552) within the ATP-binding pocket of FGFR4. This covalent modification blocks the receptor's kinase activity, thereby inhibiting downstream signaling pathways implicated in cell proliferation and survival.[1] The FGF19-FGFR4 signaling axis, when constitutively activated, is a known oncogenic driver in a subset of HCC.[1][2]

Pharmacokinetics

The pharmacokinetic profile of **Fisogatinib** has been evaluated in both preclinical models and in a first-in-human Phase 1 clinical trial (NCT02508467) in patients with advanced HCC.[1][3]

Preclinical Pharmacokinetics

In preclinical mouse models, **Fisogatinib** demonstrated oral bioavailability and dose-proportional exposure. Following oral administration, it exhibited a rapid absorption and distribution to various tissues.

Clinical Pharmacokinetics

The Phase 1 trial involved a dose-escalation phase with once-daily (QD) oral doses ranging from 140 mg to 900 mg. The maximum tolerated dose (MTD) was established at 600 mg QD. [1]

Table 1: Summary of **Fisogatinib** Pharmacokinetic Parameters (600 mg QD Dose)

Parameter	Value	Reference
Tmax (h)	~4	[4]
Cmax (ng/mL)	~2500	[4]
AUC (ng*h/mL)	Not explicitly stated	
Half-life (t1/2)	Long, supporting once-daily dosing	[4]
Geometric Mean Trough Concentration (Ctrough) (ng/mL)	2040 (in Chinese patients)	[3]

Note: The provided data is primarily from a presentation and may not represent the complete dataset from the clinical trial.

Pharmacodynamics

The pharmacodynamic effects of **Fisogatinib** have been assessed through the monitoring of biomarkers associated with FGFR4 pathway inhibition.

Preclinical Pharmacodynamics

In xenograft models of HCC with FGF19 overexpression, **Fisogatinib** led to a dose-dependent inhibition of tumor growth.[1]

Clinical Pharmacodynamics

In the Phase 1 clinical trial, inhibition of the FGFR4 pathway was evidenced by changes in several plasma biomarkers.

Table 2: Summary of Pharmacodynamic Biomarker Changes with **Fisogatinib** Treatment

Biomarker	Change Observed	Reference
7 α -hydroxy-4-cholesten-3-one (C4)	Dose-dependent increase	[1]
Total Cholesterol	Dose-dependent increase	[1]
FGF19	Dose-dependent increase	[1]

These changes are consistent with the known role of the FGF19-FGFR4 axis in regulating bile acid synthesis.

Experimental Protocols

Preclinical Xenograft Model

- Cell Lines: Hep3B and LIX-066 human HCC cell lines with FGF19 overexpression were used.[\[1\]](#)
- Animal Model: Athymic nude mice.
- Tumor Implantation: Cells were implanted subcutaneously into the flanks of the mice.
- Treatment: Once tumors reached a specified size, mice were treated with **Fisogatinib** or vehicle control via oral gavage.
- Tumor Measurement: Tumor volume was measured regularly using calipers.

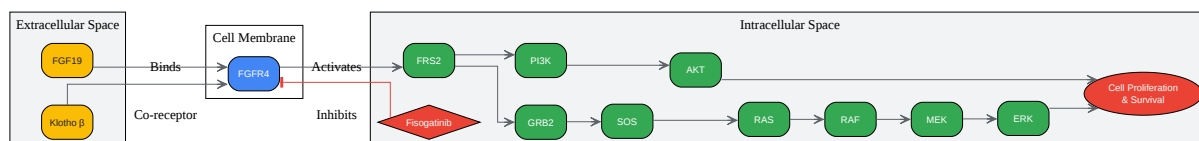
Clinical Trial (NCT02508467) - Dose Escalation Phase

- Study Design: A 3+3 dose-escalation design was employed.[\[5\]](#)
- Patient Population: Patients with advanced HCC.[\[3\]](#)

- Dosing: **Fisogatinib** was administered orally once daily in 28-day cycles.[3]
- Pharmacokinetic Sampling: Blood samples were collected at pre-specified time points on Day 1 and Day 15 of the first cycle to determine plasma concentrations of **Fisogatinib**.
- Pharmacodynamic Biomarker Analysis: Fasting blood samples were collected to measure plasma levels of C4, total cholesterol, and FGF19.
- FGF19 Immunohistochemistry (IHC) Assay: An IHC assay was developed to determine FGF19 protein expression in tumor tissue. A tumor was considered FGF19-positive if $\geq 1\%$ of tumor cells showed staining.[3]

Visualizations

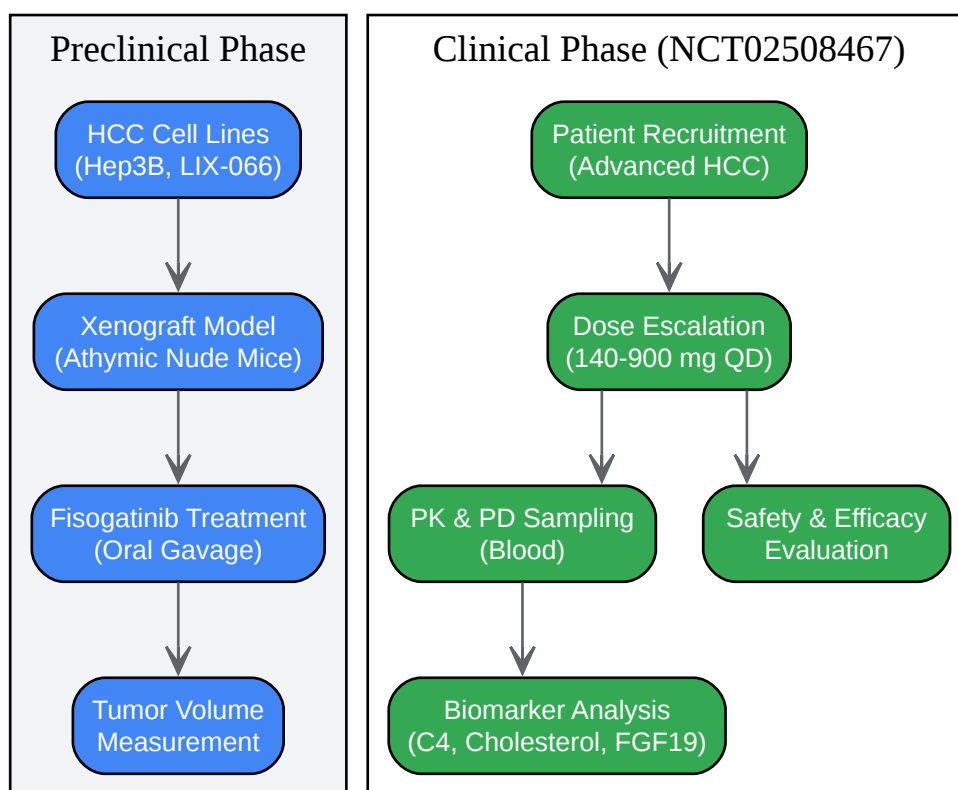
Signaling Pathway



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Caption: FGF19-FGFR4 Signaling Pathway and **Fisogatinib**'s Point of Intervention.

Experimental Workflow



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Caption: Overview of Preclinical and Clinical Experimental Workflow for **Fisogatinib**.

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